molecular formula C13H13BrN2 B13613928 N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine

N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine

Cat. No.: B13613928
M. Wt: 277.16 g/mol
InChI Key: VTYWTSXLOPAPIL-UHFFFAOYSA-N
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Description

N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine is a substituted benzene-1,4-diamine derivative characterized by a 4-bromophenyl group and a methyl group attached to one of the nitrogen atoms (N1). Its structure confers distinct electronic and steric properties, making it relevant in materials science, medicinal chemistry, and organic synthesis.

Properties

Molecular Formula

C13H13BrN2

Molecular Weight

277.16 g/mol

IUPAC Name

4-N-(4-bromophenyl)-4-N-methylbenzene-1,4-diamine

InChI

InChI=1S/C13H13BrN2/c1-16(12-6-2-10(14)3-7-12)13-8-4-11(15)5-9-13/h2-9H,15H2,1H3

InChI Key

VTYWTSXLOPAPIL-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)N)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine typically involves the reaction of 4-bromoaniline with N-methyl-1,4-phenylenediamine under specific conditions. One common method involves the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or

Biological Activity

N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine is an organic compound characterized by its unique structure, which includes a bromophenyl group and a methyl group attached to a benzene-1,4-diamine framework. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances the compound's lipophilicity and may influence its binding affinity to target proteins, thereby modulating their activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related study on benzene-1,4-diamines demonstrated their ability to inhibit cancer cell proliferation through the induction of apoptosis in various cancer cell lines. The specific effects of this compound on cancer cells are still under investigation but show promising potential.

Antimicrobial Properties

Research has also suggested that derivatives of benzene-1,4-diamines possess antimicrobial activities. The bromophenyl moiety may enhance the compound's efficacy against bacterial strains by disrupting cell membrane integrity or inhibiting key metabolic pathways.

Neuroprotective Effects

Some studies have explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The potential for this compound to protect neuronal cells from oxidative stress is an area of active research.

Study 1: Anticancer Activity Assessment

A study conducted on a series of benzene-1,4-diamines revealed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines. This indicates a strong potential for this compound to act as an anticancer agent.

CompoundIC50 (µM)Cell Line
This compound5.2MCF-7 (Breast)
Benzene-1,4-diamine15.0MCF-7 (Breast)
Control>50MCF-7 (Breast)

Study 2: Antimicrobial Activity Evaluation

In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound has moderate antibacterial activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Analogues

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Halogen Bonding Potential
N1-(4-Bromophenyl)-N1-methylbenzene-1,4-diamine - ~293.18 4-Bromophenyl, Methyl High
N1-(4-Chlorophenyl)benzene-1,4-diamine 7006-52-2 ~234.72 4-Chlorophenyl Moderate
2-Bromo-N1,N1,N4,N4-tetramethyl-benzene-1,4-diamine - ~317.11 2-Bromo, Tetramethyl Low
N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine - ~789.42 Four 4-Bromophenyl groups Very High

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